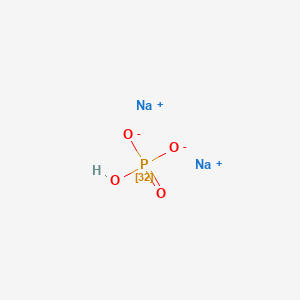
PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)
Cat. No. B1217616
Key on ui cas rn:
7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04759920
Procedure details


To the above filtrate, a slurry containing 179 g of calcium hydroxide (32%) was added at a temperature of about 55 degrees C. An amount of 241 g of dicalcium phosphate was separated (49% humidity) leaving a solution of 1960 ml. The solution had a pH of 4.75 with a P2O5 concentration of 7.6%. This filtrate consisted substantially of pure monosodium phosphate; by its neutralization with a solution of 47.5% NaOH (containing 1.2% NaCl) to a pH of about 8.7, disodium phosphate was produced. In this neutralization operation, an appreciable amount of heat evolved, being accompanied by the precipitation of small particles of CaO and MgO in the form of hydroxyphosphate salts. After the removal of the fine precipitates, the filtrate was cooled to about 5 degrees, by a controlled cooling at the rate of about 10 degrees per hour. The chloride concentration in the mother-liquor was about 2% which gave rise to an increase of crystallization, the yield depending on NaCl concentration, known as salting out effect. An amount of 920 g of very pure crystals (14% humidity) of disodium phosphate were separated.



Name
NaOH

Name
disodium phosphate
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[O:4]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[P:18]([OH:22])([OH:21])([O-:20])=[O:19].[Na+:23]>>[OH-:4].[Na+:23].[P:18]([OH:22])([O-:21])([O-:20])=[O:19].[Na+:23].[Na+:23] |f:0.1.2,4.5,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
179 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at a temperature of about 55 degrees C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An amount of 241 g of dicalcium phosphate was separated (49% humidity)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a solution of 1960 ml
|
Outcomes


Product
|
Name
|
NaOH
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
disodium phosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04759920
Procedure details


To the above filtrate, a slurry containing 179 g of calcium hydroxide (32%) was added at a temperature of about 55 degrees C. An amount of 241 g of dicalcium phosphate was separated (49% humidity) leaving a solution of 1960 ml. The solution had a pH of 4.75 with a P2O5 concentration of 7.6%. This filtrate consisted substantially of pure monosodium phosphate; by its neutralization with a solution of 47.5% NaOH (containing 1.2% NaCl) to a pH of about 8.7, disodium phosphate was produced. In this neutralization operation, an appreciable amount of heat evolved, being accompanied by the precipitation of small particles of CaO and MgO in the form of hydroxyphosphate salts. After the removal of the fine precipitates, the filtrate was cooled to about 5 degrees, by a controlled cooling at the rate of about 10 degrees per hour. The chloride concentration in the mother-liquor was about 2% which gave rise to an increase of crystallization, the yield depending on NaCl concentration, known as salting out effect. An amount of 920 g of very pure crystals (14% humidity) of disodium phosphate were separated.



Name
NaOH

Name
disodium phosphate
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[O:4]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[P:18]([OH:22])([OH:21])([O-:20])=[O:19].[Na+:23]>>[OH-:4].[Na+:23].[P:18]([OH:22])([O-:21])([O-:20])=[O:19].[Na+:23].[Na+:23] |f:0.1.2,4.5,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
179 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at a temperature of about 55 degrees C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An amount of 241 g of dicalcium phosphate was separated (49% humidity)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a solution of 1960 ml
|
Outcomes


Product
|
Name
|
NaOH
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
disodium phosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
